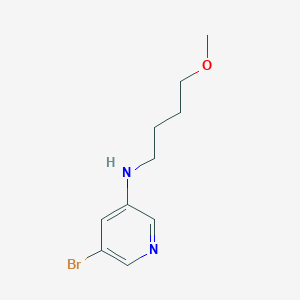![molecular formula C8H11BrN2O B6647659 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
1-[(5-Bromopyridin-3-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromopyridin-3-yl)amino]propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine-containing molecules and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol is not fully understood. However, studies suggest that it exerts its pharmacological effects by binding to specific targets and modulating their activity. For example, it has been shown to inhibit the activity of kinases by binding to their active site and preventing the transfer of phosphate groups to their substrates.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as IL-6 and TNF-α. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal tool for studying the role of various enzymes and receptors in biological processes. However, one of the limitations of using this compound is its potential toxicity and adverse effects on cells and tissues.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol. One of the areas of interest is its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.
Synthesemethoden
The synthesis of 1-[(5-Bromopyridin-3-yl)amino]propan-2-ol can be achieved through several methods. One of the commonly used methods involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-amino-1-propanol in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromopyridin-3-yl)amino]propan-2-ol has been extensively studied for its potential use in drug discovery and development. Several studies have demonstrated its ability to act as a potent inhibitor of various enzymes and receptors, including but not limited to, kinases, phosphodiesterases, and adenosine receptors. This compound has also been shown to exhibit antitumor and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
1-[(5-bromopyridin-3-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(12)3-11-8-2-7(9)4-10-5-8/h2,4-6,11-12H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZHLJNGFSZXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=CN=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)

![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)

![3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B6647629.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)

